molecular formula C7H2Cl2F2O B2768782 4-Chloro-3,5-difluorobenzoyl chloride CAS No. 1261799-38-5

4-Chloro-3,5-difluorobenzoyl chloride

Cat. No.: B2768782
CAS No.: 1261799-38-5
M. Wt: 210.99
InChI Key: AHXLIGWIJJWAOQ-UHFFFAOYSA-N
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Description

4-Chloro-3,5-difluorobenzoyl chloride is an organic compound with the molecular formula C7H2Cl2F2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-difluorobenzoyl chloride can be synthesized through the chlorination and fluorination of benzoyl chloride. The process typically involves the following steps:

    Chlorination: Benzoyl chloride is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the para position.

    Fluorination: The chlorinated benzoyl chloride is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine gas mixture to introduce fluorine atoms at the meta positions.

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-difluorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-Chloro-3,5-difluorobenzoic acid and hydrochloric acid.

    Reduction: It can be reduced to 4-Chloro-3,5-difluorobenzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under basic conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

Scientific Research Applications

4-Chloro-3,5-difluorobenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-difluorobenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in pharmaceutical synthesis, it may target specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

    3,5-Difluorobenzoyl chloride: Similar structure but lacks the chlorine atom at the para position.

    4-Chloro-3,5-difluorobenzoic acid: The hydrolyzed form of 4-Chloro-3,5-difluorobenzoyl chloride.

    4-Chloro-3,5-difluorobenzyl alcohol: The reduced form of this compound.

Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

4-chloro-3,5-difluorobenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F2O/c8-6-4(10)1-3(7(9)12)2-5(6)11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXLIGWIJJWAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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